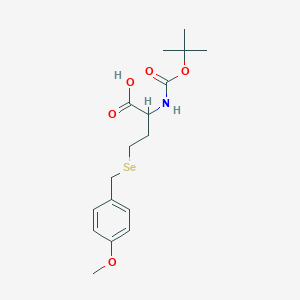
3-Bromo-2-(4-methylpiperazin-1-yl)aniline
Descripción general
Descripción
“3-Bromo-2-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 477846-55-2 . It has a molecular weight of 270.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(4-methylpiperazin-1-yl)aniline” is 1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-2-(4-methylpiperazin-1-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 270.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Processes : This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the synthesis of related compounds (Mishriky & Moustafa, 2013).
- Bromination Reactions : It's used in bromination reactions of anilines and other substrates, showing efficiency and high yields under mild conditions (Veisi et al., 2014).
- Characterization and Biological Activity : The compound and its analogs have been characterized for their biological activities, such as antibacterial, antifungal, and anti-inflammatory properties (Bhat, Sufeera, & Chaitanya, 2011).
Biological and Pharmaceutical Research
- Antimicrobial Activity : Schiff bases derived from this compound have shown potential antimicrobial activity against various bacteria and fungi (Upadhyay, Zala, & Bhatt, 2020).
- Antihistaminic Agents : It's been used in the synthesis of novel H1-antihistaminic agents, showing promising results in vivo on guinea pigs (Alagarsamy & Parthiban, 2014).
- Spectroscopic Studies : Spectroscopic investigations using FTIR and FTRaman techniques have been conducted on related compounds for molecular vibrational analysis (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Chemistry and Material Science
- Synthesis of Novel Compounds : The compound is instrumental in synthesizing new chemical entities with potential applications in various fields, including medicinal chemistry (Pundeer et al., 2013).
- Vibrational Properties Studies : It has been the focus of vibrational properties studies, aiding in the development of materials with specific characteristics (Wu, Chen, Chen, & Zhou, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing the dust or fumes, to wear protective gloves and eye protection, and to wash hands and face thoroughly after handling .
Propiedades
IUPAC Name |
3-bromo-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIXEDZCYWKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-methylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
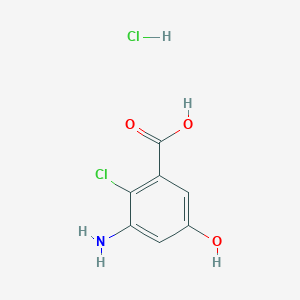
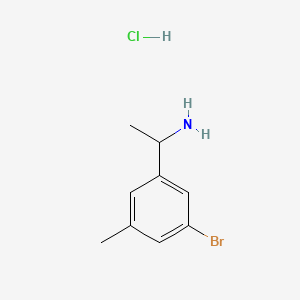


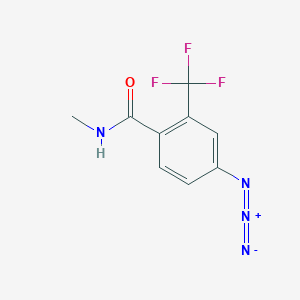
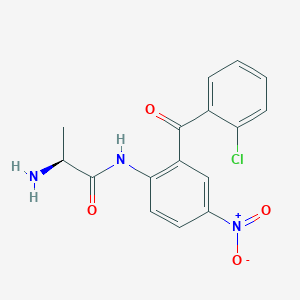
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)
